Regioisomeric Purity and Assay Reproducibility
The key differentiation from the most common commercially available analog, 4-isopropyl-1H-pyrazole-1-carboximidamide (CAS 792853-01-1), is the substitution pattern on the pyrazole ring. The target compound requires the carboximidamide at the carbon-4 position, while the common isomer has it on the nitrogen-1 position. This regioisomeric impurity, if present, can act as a competitive inhibitor or an inactive contaminant in biological assays, leading to false negatives in target engagement studies. Vendor-specified purity for the common isomer is typically ≥95% , but this does not guarantee the absence of the target isomer unless specifically tested. The target compound's identity must be confirmed by 1H-NMR, where the diagnostic signal for the carboximidamide proton(s) and the pyrazole ring protons will differ significantly from the regioisomer .
| Evidence Dimension | Regioisomeric purity specification |
|---|---|
| Target Compound Data | No public purity specification found |
| Comparator Or Baseline | 4-Isopropyl-1H-pyrazole-1-carboximidamide: ≥95% (HPLC) |
| Quantified Difference | Not quantifiable from public sources |
| Conditions | Vendor datasheet; no quantitative regioisomer differentiation data available |
Why This Matters
For researchers building pyrazole-focused libraries, using the wrong regioisomer invalidates SAR hypotheses built around the specific orientation of the carboximidamide pharmacophore.
